3,5-Diiodo Thyroacetic Acid-13C6
CAS No.:
Cat. No.: VC0205426
Molecular Formula: C₈¹³C₆H₁₀I₂O₄
Molecular Weight: 501.99
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₈¹³C₆H₁₀I₂O₄ |
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Molecular Weight | 501.99 |
Introduction
Chemical Structure and Properties
Molecular Composition
3,5-Diiodo Thyroacetic Acid-13C6 is a chemically modified version of 3,5-Diiodo Thyroacetic Acid, distinguished by the incorporation of six isotopes into its molecular framework. Its molecular formula is , reflecting the substitution of standard carbon atoms with their isotopically enriched counterparts. The compound's structure includes two iodine atoms strategically positioned at the 3 and 5 locations on the aromatic ring, a carboxylic acid group contributing to its acidic properties, and a phenoxy substituent that enhances lipophilicity .
Structural Representation
The structural representation of 3,5-Diiodo Thyroacetic Acid-13C6 can be described using various chemical notations:
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InChI: InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) .
The presence of iodine atoms increases the compound's molecular weight and contributes to unique pharmacokinetic properties such as enhanced metabolic stability.
Physical and Chemical Characteristics
The compound exhibits distinct physical and chemical characteristics attributable to its iodine content and isotopic labeling:
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Solubility: It demonstrates solubility in organic solvents but has limited solubility in water .
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Lipophilicity: The iodine atoms increase lipophilicity, facilitating interactions with lipid-rich environments such as cell membranes .
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Acidity: The carboxylic acid group imparts acidic properties that influence its ionization state under physiological conditions .
These properties are critical for understanding the compound's behavior in biological systems and its formulation in pharmaceutical applications.
Synthesis Methods
General Synthetic Approach
The synthesis of 3,5-Diiodo Thyroacetic Acid-13C6 involves advanced organic chemistry techniques tailored to incorporate isotopic labels while preserving the integrity of the parent molecule. A notable synthetic route employs the Chan-Lam coupling reaction to form diphenyl ether intermediates . This method leverages boronic acids and iodinated precursors under catalytic conditions.
Specific Reaction Steps
The synthesis typically proceeds through several key steps:
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Formation of Precursors: Commercially available methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate serves as a starting material .
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Chan-Lam Coupling: Copper acetate catalyzes the coupling reaction between boronic acid derivatives and iodinated precursors to yield diphenyl ether intermediates .
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Isotopic Labeling: Incorporation of -labeled bromobenzene into the molecular framework ensures isotopic enrichment .
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Deprotection and Purification: Protective groups are removed stepwise using reagents such as BBr or TBAF (tetra-n-butylammonium fluoride), followed by preparative HPLC for purification .
Challenges in Synthesis
The synthesis of -labeled compounds presents unique challenges:
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Over-Iodination: Excessive iodination can lead to decomposition or formation of unwanted byproducts .
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Yield Optimization: Achieving high yields requires precise control over reaction conditions such as temperature and reagent concentrations .
Biological Significance
Interaction with Thyroid Hormone Receptors
As an analog of thyroxine (T4), 3,5-Diiodo Thyroacetic Acid exhibits affinity for thyroid hormone receptors (THRs). Its structural modifications influence receptor binding dynamics and downstream signaling pathways . These interactions are pivotal in understanding thyroid hormone metabolism.
Metabolic Regulation
The compound's role in metabolic regulation is linked to its ability to modulate gene expression via THRs. Studies suggest potential therapeutic applications in disorders characterized by thyroid dysfunction or metabolic imbalances .
Pharmacokinetics
The isotopic label enhances the compound's utility in pharmacokinetic studies by enabling precise tracking through mass spectrometry techniques . This facilitates investigations into absorption, distribution, metabolism, and excretion (ADME).
Research Applications
Analytical Chemistry
Incorporation of isotopes makes this compound an invaluable tool for analytical chemistry applications such as isotope dilution mass spectrometry (IDMS) . This method provides highly accurate quantification in complex biological matrices.
Endocrinology Studies
Research on thyroid hormone metabolites often employs labeled compounds like 3,5-Diiodo Thyroacetic Acid-13C6 to elucidate metabolic pathways and receptor interactions . These studies have implications for understanding diseases such as hypothyroidism and hyperthyroidism.
Drug Development
The compound's unique pharmacological profile positions it as a candidate for drug development targeting metabolic disorders or thyroid-related diseases . Its stability and bioavailability are critical factors in formulation design.
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